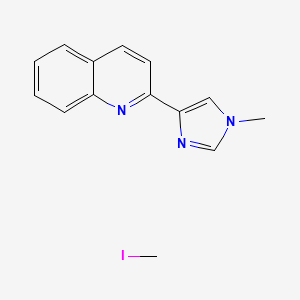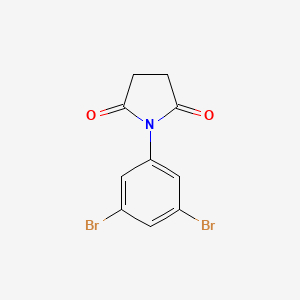
(R*,S*)-(+-)alpha-(1-(Methylbenzylamino)ethyl)benzyl alcohol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 255-807-2, also known as 2-Nitrochalcone, is an organic compound with the molecular formula C15H11NO3. It is a member of the chalcone family, which are aromatic ketones with two phenyl rings. This compound is known for its bright yellow color and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Nitrochalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 2-nitrobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature. The product is then purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of 2-Nitrochalcone follows a similar synthetic route but with optimized conditions for higher yield and purity. The reaction is conducted in large reactors with controlled temperature and pressure. The product is then subjected to various purification steps, including distillation and crystallization, to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Nitrochalcone undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: 2-Amino chalcone.
Oxidation: Various oxidation products depending on the conditions.
Substitution: Substituted chalcones with different functional groups.
Applications De Recherche Scientifique
2-Nitrochalcone has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its biological activities.
Industry: Used as a dye intermediate and in the production of organic light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of 2-Nitrochalcone involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects through the inhibition of specific enzymes and the induction of oxidative stress. The compound can also interact with cellular membranes, leading to changes in cell permeability and function.
Comparaison Avec Des Composés Similaires
2-Nitrochalcone can be compared with other chalcones and nitroaromatic compounds. Similar compounds include:
Chalcone: The parent compound of the chalcone family, which lacks the nitro group.
2-Nitrobenzaldehyde: A precursor in the synthesis of 2-Nitrochalcone.
2-Amino chalcone: A reduction product of 2-Nitrochalcone.
The uniqueness of 2-Nitrochalcone lies in its combination of the chalcone structure with a nitro group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
42407-23-8 |
|---|---|
Formule moléculaire |
C17H22ClNO |
Poids moléculaire |
291.8 g/mol |
Nom IUPAC |
(1R,2S)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C17H21NO.ClH/c1-14(17(19)16-11-7-4-8-12-16)18(2)13-15-9-5-3-6-10-15;/h3-12,14,17,19H,13H2,1-2H3;1H/t14-,17-;/m0./s1 |
Clé InChI |
GSPYITMLMNEMDS-RVXRQPKJSA-N |
SMILES isomérique |
C[C@@H]([C@@H](C1=CC=CC=C1)O)N(C)CC2=CC=CC=C2.Cl |
SMILES canonique |
CC(C(C1=CC=CC=C1)O)N(C)CC2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





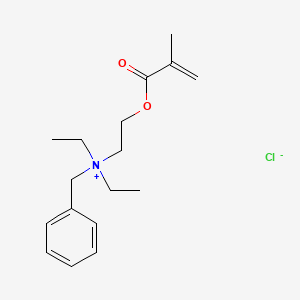
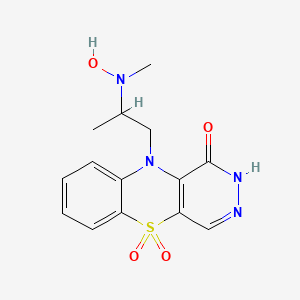

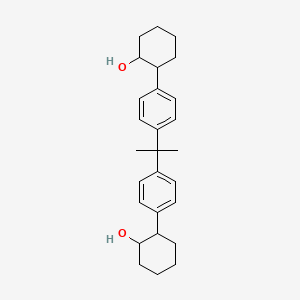
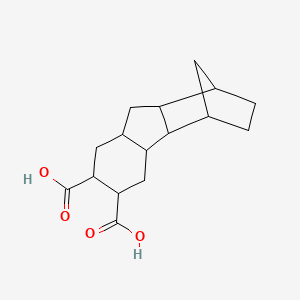
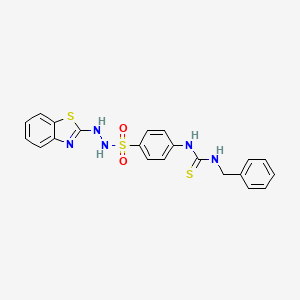
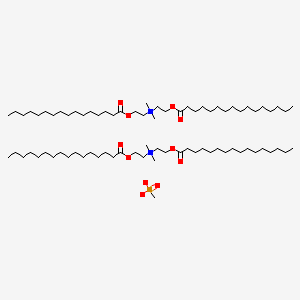
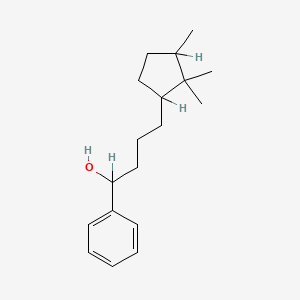
![Dimethyl 3,3'-(1,3-dimethoxy-1,3-dimethyl-1,3-disiloxanediyl)bis[2-methylpropionate]](/img/structure/B12689937.png)
